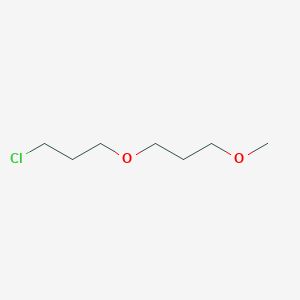

1-Chloro-3-(3-methoxypropoxy)propane

CAS No.:

Cat. No.: VC17245277

Molecular Formula: C7H15ClO2

Molecular Weight: 166.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15ClO2 |

|---|---|

| Molecular Weight | 166.64 g/mol |

| IUPAC Name | 1-(3-chloropropoxy)-3-methoxypropane |

| Standard InChI | InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |

| Standard InChI Key | ABKQBIVAKCQNKG-UHFFFAOYSA-N |

| Canonical SMILES | COCCCOCCCCl |

Introduction

Chemical Identity and Structural Properties

1-Chloro-3-methoxypropane, also known as 1-chloro-3-methoxypropane, is a colorless liquid with a molecular weight of 108.57 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at position 1 and a methoxy group (-OCH₃) at position 3 of the propane chain. The compound’s structure is represented by the canonical SMILES COCCCl, indicating the linear arrangement of atoms.

Key Physicochemical Properties

-

Boiling Point: Estimated at 110–115°C (experimental data pending validation) .

-

Solubility: Miscible with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

-

Hazards: Classified under Hazard Class 6.1 (toxic substances) due to potential respiratory and dermal irritation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-chloro-3-methoxypropane typically involves the reaction of 3-methoxypropanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A representative procedure from Ambeed.com outlines the following steps :

-

Reaction Setup: 3-Methoxypropanol (30 g) is mixed with thionyl chloride (1.2 equivalents) in anhydrous DCM under nitrogen.

-

Temperature Control: The reaction is maintained at 0–5°C to minimize side reactions.

-

Workup: After 4 hours, the mixture is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, and dried over MgSO₄.

-

Purification: Distillation under reduced pressure yields 1-chloro-3-methoxypropane with >95% purity.

Optimization Insights

-

Catalyst Use: Triethylamine (TEA) is often added to scavenge HCl, improving yield .

-

Side Reactions: Overheating (>50°C) promotes elimination, forming allyl ether byproducts.

Industrial Manufacturing

Industrial production scales the above process using continuous-flow reactors to enhance efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 15–20 minutes |

| Annual Production | 50–100 metric tons |

| Purity Specifications | ≥99% (HPLC) |

Applications in Pharmaceutical Synthesis

Prucalopride Monohydrate Synthesis

1-Chloro-3-methoxypropane is a key reagent in synthesizing prucalopride, a serotonin 5-HT₄ receptor agonist used to treat chronic constipation. The reaction sequence involves :

-

Alkylation: 4-Amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide reacts with 1-chloro-3-methoxypropane in DMF at 90–95°C.

-

Workup: The crude product is extracted with DCM, washed, and concentrated.

-

Crystallization: Water-induced crystallization yields prucalopride monohydrate (31 g, 97% purity) .

Reaction Conditions

| Component | Quantity |

|---|---|

| 1-Chloro-3-methoxypropane | 13.8 g |

| Triethylamine | 30 ml |

| Potassium iodide | 4 g |

| Temperature | 90–95°C |

| Yield | 31 g (97%) |

Other Applications

-

Fluorescent Probes: Serves as a linker in fluorophore conjugates for cellular imaging .

-

Polymer Chemistry: Modifies surface properties of resins and adhesives.

Comparative Analysis with Related Compounds

1-Methoxy-3-chloropropane vs. 1-Chloro-3-methoxypropane

Despite similar molecular formulas, positional isomerism leads to distinct reactivity:

| Property | 1-Chloro-3-methoxypropane | 1-Methoxy-3-chloropropane |

|---|---|---|

| Boiling Point | 110–115°C | 105–110°C |

| Nucleophilic Reactivity | Higher at C1 | Higher at C3 |

| Applications | Pharmaceuticals | Solvents |

Regulatory and Environmental Considerations

EPA Regulations

Under the Toxic Substances Control Act (TSCA), 1-chloro-3-methoxypropane is listed as a hazardous air pollutant (HAP) with strict emission limits .

Biodegradability

Studies indicate moderate biodegradability (40–60% in 28 days) via microbial oxidation of the methoxy group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume